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molecular formula C14H20N2O2 B8295203 (1-Pyridin-2-yl-cyclobutyl)-carbamic acid tert-butyl ester

(1-Pyridin-2-yl-cyclobutyl)-carbamic acid tert-butyl ester

Cat. No. B8295203
M. Wt: 248.32 g/mol
InChI Key: BFHMUJIHICVTHR-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

Crude (1-pyridin-2-yl-cyclobutyl)-carbamic acid tert-butyl ester (7.0 g, 5.64 mmol) was dissolved in DCM (20 mL) and TFA (20 mL) was added dropwise. After 6 h, the reaction was concentrated in vacuo and partitioned between DCM (100 mL) and water (20 mL). The aqueous layer was extracted with DCM (2×50 mL). The aqueous layer was then concentrated in vacuo. The brown oil was dissolved in water (3 mL) and purified via Mass-directed reverse phase HPLC purification which yielded 322 mg of 1-pyridin-2-yl-cyclobutylamine as a formic acid salt (yellow solid), m/z=149.5 [M+1]+.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH2:11][CH2:10][CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:8]1([NH2:7])[CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=NC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (100 mL) and water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The brown oil was dissolved in water (3 mL)
CUSTOM
Type
CUSTOM
Details
purified via Mass-directed reverse phase HPLC purification which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 322 mg
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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